molecular formula C18H23N5O3 B5179630 4-{2-[4-(2-furoyl)-1-piperazinyl]-6-methyl-4-pyrimidinyl}morpholine

4-{2-[4-(2-furoyl)-1-piperazinyl]-6-methyl-4-pyrimidinyl}morpholine

Cat. No. B5179630
M. Wt: 357.4 g/mol
InChI Key: IYOZKXBQSRYVIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-[4-(2-furoyl)-1-piperazinyl]-6-methyl-4-pyrimidinyl}morpholine is a synthetic compound that has been used in scientific research for various purposes. This compound is also known as FMMP and has gained attention due to its unique chemical structure and potential applications in the field of medicine.

Scientific Research Applications

FMMP has been used in scientific research for various purposes. One of the significant applications of FMMP is in the field of cancer research. FMMP has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism.
FMMP has also been used in the field of neuroscience research. This compound has been shown to have anxiolytic and antidepressant effects in animal models. FMMP has been found to increase the levels of neurotransmitters such as serotonin and dopamine in the brain, which are associated with mood regulation.

Mechanism of Action

FMMP exerts its pharmacological effects by modulating various molecular targets in the body. This compound has been shown to inhibit the activity of enzymes such as phosphodiesterase and monoamine oxidase, which are involved in the regulation of various physiological processes. FMMP has also been found to interact with specific receptors in the brain, such as serotonin and dopamine receptors.
Biochemical and Physiological Effects
FMMP has been shown to have various biochemical and physiological effects on the body. This compound has been found to increase the levels of neurotransmitters such as serotonin and dopamine in the brain, which are associated with mood regulation. FMMP has also been shown to inhibit the growth of cancer cells by inducing apoptosis.

Advantages and Limitations for Lab Experiments

FMMP has several advantages for lab experiments. This compound has a unique chemical structure and potential applications in the field of medicine. FMMP has been shown to have pharmacological effects on various molecular targets in the body, making it a promising candidate for drug development.
However, there are also limitations to using FMMP in lab experiments. The synthesis of FMMP is a complex process that requires expertise and precision. The purity and yield of the final product can also be affected by various factors, such as the quality of the starting materials and the reaction conditions.

Future Directions

There are several future directions for the research on FMMP. One of the significant areas of research is the development of FMMP-based drugs for the treatment of cancer and neurological disorders. FMMP has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in humans.
Another area of research is the optimization of the synthesis method of FMMP. The development of more efficient and cost-effective synthesis methods can increase the availability of FMMP for scientific research.
Conclusion
In conclusion, FMMP is a synthetic compound that has gained attention due to its unique chemical structure and potential applications in the field of medicine. The synthesis of FMMP is a complex process that requires expertise and precision. FMMP has been used in scientific research for various purposes, including cancer and neuroscience research. This compound has been found to have pharmacological effects on various molecular targets in the body, making it a promising candidate for drug development. Further research is needed to determine the efficacy and safety of FMMP-based drugs in humans.

Synthesis Methods

The synthesis of FMMP involves the reaction between 4-morpholinecarboxaldehyde, 2-furoyl chloride, and 6-methyl-4-pyrimidineamine in the presence of a piperazine catalyst. The reaction is carried out under specific conditions to ensure the purity and yield of the final product. The synthesis of FMMP is a complex process that requires expertise and precision.

properties

IUPAC Name

furan-2-yl-[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3/c1-14-13-16(21-8-11-25-12-9-21)20-18(19-14)23-6-4-22(5-7-23)17(24)15-3-2-10-26-15/h2-3,10,13H,4-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYOZKXBQSRYVIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=CO3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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